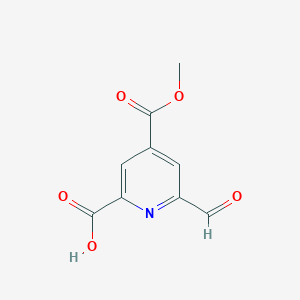
2-Chloro-5-fluoro-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylpyrazine typically involves the halogenation of pyrazine derivatives. One common method is the chlorination and fluorination of 3-methylpyrazine. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-methylpyrazine
- 2-Fluoro-5-methylpyrazine
- 3-Chloro-5-fluoropyrazine
Uniqueness
2-Chloro-5-fluoro-3-methylpyrazine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C5H4ClFN2 |
|---|---|
Molekulargewicht |
146.55 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
InChI-Schlüssel |
QJGBOGLDPSXOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















